

# "2-Heptyn-4-one, 1-methoxy-" potential research applications

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## Compound of Interest

Compound Name:	2-Heptyn-4-one, 1-methoxy-
CAS No.:	32904-88-4
Cat. No.:	B14674996

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Technical Guide: 1-Methoxy-2-heptyn-4-one A Strategic Alkyne-Ketone Scaffold for Heterocyclic Library Generation and Covalent Probe Discovery

## Part 1: Executive Summary

1-Methoxy-2-heptyn-4-one (CAS: 32904-88-4) is a functionalized

-acetylenic ketone (ynone) that serves as a high-value electrophilic building block in organic synthesis and medicinal chemistry. Unlike simple alkyl ynones, the inclusion of the C1-methoxy group provides a polar handle and a potential leaving group (under specific activation), while the ynone core functions as a potent Michael acceptor.

This guide outlines the utility of 1-methoxy-2-heptyn-4-one as a "linchpin" intermediate. Its primary research applications lie in the divergent synthesis of heterocycles (pyrazoles, isoxazoles, pyrimidines) and its emerging role as a covalent warhead in Activity-Based Protein Profiling (ABPP).

## Part 2: Chemical Profile & Reactivity

## Identity

- IUPAC Name: 1-Methoxyhept-2-yn-4-one<sup>[1]</sup>

- CAS Number: 32904-88-4

- Molecular Formula:

<sup>[2]</sup><sup>[3]</sup>

- Molecular Weight: 140.18 g/mol

- Structure:

## Reactivity Paradigm

The molecule features three distinct reactive sites:

- The Carbonyl (C4): Susceptible to 1,2-addition by hard nucleophiles.

- The Alkyne

-Carbon (C3): Highly electrophilic due to conjugation with the ketone. This is the primary site for Michael addition (1,4-addition) by soft nucleophiles (thiols, amines).

- The Methoxy Ether (C1): Generally stable but can coordinate metals or serve as a precursor to primary alcohols via ether cleavage.

## Part 3: Synthesis of the Scaffold

Rationale: While standard lithiation/acylation protocols exist, they often suffer from double-addition or low yields due to the reactivity of the product. The Organomanganese Protocol (developed by Cahiez et al.) is the industry standard for high-fidelity synthesis of functionalized ynones, preventing over-reaction.

## Experimental Protocol: Organomanganese Acylation

Objective: Synthesis of 1-methoxy-2-heptyn-4-one from methyl propargyl ether.

Reagents:

- Methyl propargyl ether (3-methoxy-1-propyne)
- n-Butyllithium (2.5 M in hexanes)
- Manganese(II) bromide ( ) or Manganese(II) chloride ( )  
[4]
- Butyryl chloride
- Solvent: Anhydrous THF or Diethyl Ether ( )

#### Step-by-Step Methodology:

- Lithiation: In a flame-dried flask under Argon, dissolve methyl propargyl ether (1.0 equiv) in anhydrous THF at -78°C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min to generate the lithiated alkyne.
- Transmetallation: Add solid (or soluble solution) (1.05 equiv) to the mixture. Allow to warm to 0°C. The solution turns from clear/yellow to a brownish suspension, indicating the formation of the alkynyl manganese species ( ).
- Acylation: Cool the mixture to -20°C. Add butyryl chloride (1.0 equiv) dropwise. Crucial: The manganese species is mild enough to react with the acid chloride without attacking the resulting ketone product.
- Workup: Allow to warm to room temperature (1-3 h). Quench with dilute HCl (1M). Extract with diethyl ether, wash with brine, dry over , and concentrate.

- Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation.

## Part 4: Research Applications

### Heterocycle Library Generation (The "Click" Hub)

The most immediate application of 1-methoxy-2-heptyn-4-one is in the rapid assembly of 5-membered heterocycles. The ynone moiety acts as a 3-carbon dielectrophile.

- Pyrazoles: Reaction with hydrazines ( ) yields 3,5-disubstituted pyrazoles. The regioselectivity is controlled by solvent and pH, typically favoring the 3-methoxymethyl-5-propyl isomer.
- Isoxazoles: Condensation with hydroxylamine ( ) yields isoxazoles, valuable scaffolds in antibiotics and COX-2 inhibitors.
- Pyrimidines: Reaction with amidines ( ) forms pyrimidines, a core structure in kinase inhibitors.

### Covalent Probe Development (ABPP)

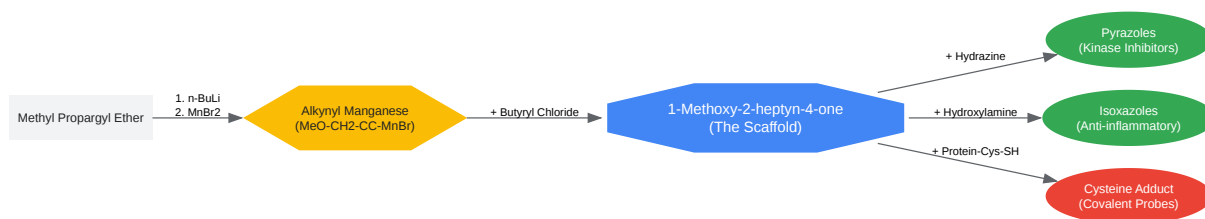
In drug discovery, ynones are increasingly used as Targeted Covalent Inhibitors (TCIs).

- Mechanism: The electron-deficient alkyne undergoes a conjugate addition with the thiol group of a cysteine residue within a protein's binding pocket.
- Application: Researchers attach the 1-methoxy-2-heptyn-4-one core to a ligand specific to a protein of interest. The ynone "warhead" then permanently locks the ligand to the protein, allowing for:
  - Potency Boost: Infinite residence time.
  - Selectivity: Only proteins with a correctly positioned cysteine are inhibited.
  - Probe Design: The methoxy group can be replaced or extended with a biotin tag to "fish out" the target protein.

## Part 5: Visualization & Logic

### Divergent Synthesis Pathway

The following diagram illustrates the central role of 1-methoxy-2-heptyn-4-one in accessing diverse chemical space.



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Figure 1: The divergent synthesis workflow utilizing 1-methoxy-2-heptyn-4-one as a central node.

## Part 6: Experimental Data Summary

Table 1: Comparative Reactivity of Ynone Synthesis Methods

Method	Reagent	Yield	Selectivity	Notes
Organomanganese		85-95%	High	No over-addition; mild conditions [1].
Organolithium		40-60%	Low	Significant tertiary alcohol byproduct (double addition).
Sonogashira		60-80%	Med	Requires acid chloride; often difficult with aliphatic acyl chlorides.

## Part 7: Safety & Handling

- Skin Sensitization:

-Acetylenic ketones are potent skin sensitizers. They react with skin proteins via the same Michael addition mechanism described above. Double-gloving and handling in a fume hood are mandatory.

- Lachrymator: Many ynones are mild lachrymators.

- Storage: Store at -20°C under inert atmosphere. Ynones can polymerize or hydrate over time if exposed to moisture/light.

## References

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